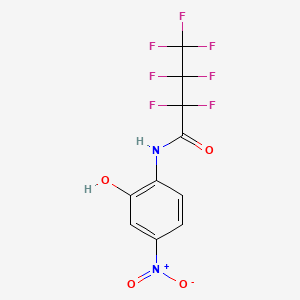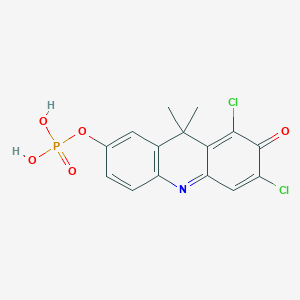
2(9H)-Acridinone, 1,3-dichloro-9,9-dimethyl-7-(phosphonooxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-9,9-dimethyl-7-(phosphonooxy)-2(9H)-acridinone is a synthetic organic compound that belongs to the acridinone family Acridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-9,9-dimethyl-7-(phosphonooxy)-2(9H)-acridinone typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,9-dimethylacridinone and chlorinating agents.
Phosphorylation: The phosphonooxy group can be introduced using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Reaction Optimization: Adjusting reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
1,3-Dichloro-9,9-dimethyl-7-(phosphonooxy)-2(9H)-acridinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of chlorine atoms with amines can lead to the formation of amino derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dichloro-9,9-dimethyl-7-(phosphonooxy)-2(9H)-acridinone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
1,3-Dichloro-9,9-dimethylacridinone: Lacks the phosphonooxy group but shares the core acridinone structure.
9,9-Dimethyl-7-(phosphonooxy)-2(9H)-acridinone: Similar but without the chlorine atoms at positions 1 and 3.
Uniqueness
1,3-Dichloro-9,9-dimethyl-7-(phosphonooxy)-2(9H)-acridinone is unique due to the presence of both chlorine atoms and the phosphonooxy group, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
301521-89-1 |
|---|---|
分子式 |
C15H12Cl2NO5P |
分子量 |
388.1 g/mol |
IUPAC 名称 |
(6,8-dichloro-9,9-dimethyl-7-oxoacridin-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C15H12Cl2NO5P/c1-15(2)8-5-7(23-24(20,21)22)3-4-10(8)18-11-6-9(16)14(19)13(17)12(11)15/h3-6H,1-2H3,(H2,20,21,22) |
InChI 键 |
AMUDWMBPHNGSNG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)OP(=O)(O)O)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


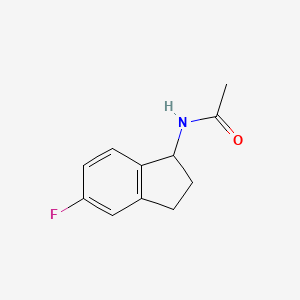
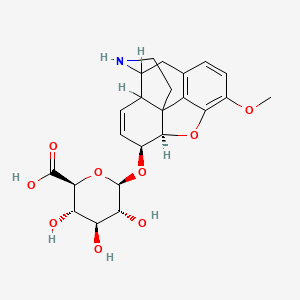
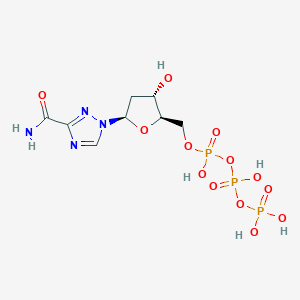
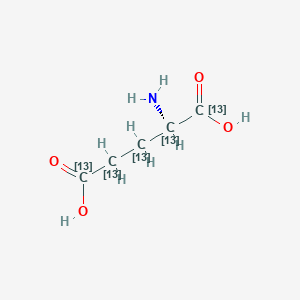
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)
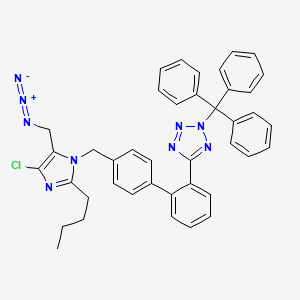

![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
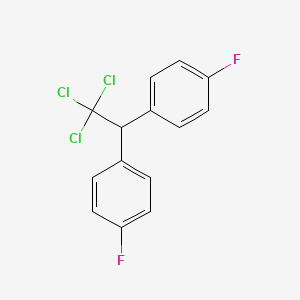

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
